molecular formula C10H9NO2 B1321506 6-methoxyisoquinolin-1(2H)-one CAS No. 26829-43-6

6-methoxyisoquinolin-1(2H)-one

Cat. No. B1321506
CAS RN: 26829-43-6
M. Wt: 175.18 g/mol
InChI Key: DDLJWWYULDUBGA-UHFFFAOYSA-N
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Description

6-Methoxyisoquinolin-1(2H)-one is a compound that is part of the isoquinoline family, which are known to be important scaffolds in the synthesis of natural products and in drug development. The compound and its derivatives have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of highly-substituted isoquinolines, including those with a methoxy group at the C6 position, has been explored through different methods. One approach involves the direct metalation of 7-benzyloxy-6-methoxyisoquinoline followed by cuprate-mediated methylation, which can lead to the synthesis of 1-methylisoquinoline derivatives . Another method includes the synthesis of 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via lithiation of Schiff's bases, formylation, and reductive amination . Additionally, a synthesis route for 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one has been reported, which involves allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation .

Molecular Structure Analysis

The molecular structure of 6-methoxyisoquinolin-1(2H)-one derivatives has been studied using various analytical techniques. For instance, the absolute configurations of certain tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline derivatives were determined by their nuclear magnetic resonance (NMR) spectra . In another study, the crystal structure of 6-methoxyquinoline N-oxide dihydrate was analyzed, revealing the presence of two-dimensional water networks and providing insights into the molecular packing through Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical behavior of 6-methoxyquinoline derivatives under photoexcitation has been investigated. For example, the photophysical properties of 6-methoxyquinoline (6MeOQ) were studied in various solvents, and the dynamics of photoinduced processes were analyzed using picosecond transient absorption spectroscopy . These studies contribute to the understanding of the reactivity and potential applications of these compounds in photochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxyisoquinolin-1(2H)-one derivatives are influenced by their molecular structure and substituents. The introduction of a methoxy group can affect the compound's solubility, stability, and reactivity. For instance, the presence of a C-ring OH group in certain derivatives allows for the potential conversion to water-soluble and physicochemically stable hydrophilic prodrugs, which is particularly relevant in the context of drug development .

Safety And Hazards

The safety information available indicates that 6-methoxyisoquinolin-1(2H)-one may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include washing hands and face thoroughly after handling, and calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

6-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLJWWYULDUBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619527
Record name 6-Methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxyisoquinolin-1(2H)-one

CAS RN

26829-43-6
Record name 6-Methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-methoxy cinnamic acid (11.04 g, 62 mmol), triethylamine (12.52 g, 124 mmol) in acetone (80 mL) was added ethyl chloroformate dropwise at 0° C. After stirring at this temperature for 1 h, aqueous NaN3 (6.40 g, 100 mmol in 35 mL H2O) was added dropwise and the reaction mixture was stirred for 16 h at the ambient temperature. Water (100 mL) was added to the mixture and the volatile was removed in vacuo. The resulting slurry was extracted with toluene (3×50 mL) and the combined organic layers were dried over MgSO4. This dried solution was added dropwise to a heated solution of diphenylmethane (50 mL) and tributylamine (30 mL) at 190° C. The toluene was distilled off as added. After complete addition, the reaction temperature was raised to 210° C. for 2 h. After cooling, the precipitated product was collected by filtration, washed with hexane (2×50 mL), dried to yield a white solid (5.53 g, 51%), MS m/z 176 (M++H).
Quantity
11.04 g
Type
reactant
Reaction Step One
Quantity
12.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
51%

Synthesis routes and methods II

Procedure details

Ethyl chloroformate (4.3 mL, 44.5 mmol) was added drop wise at 0° C. to a solution of 3-methoxycinnamic acid (5.3 g, 29.7 mmol) and triethylamine (8.3 mL, 59.4 mmol) in acetone (35 mL). After 1 hour at 0° C., aqueous sodium azide (3.1 g, 47.5 mmol, 16 mL water) was added drop wise, and the reaction mixture was stirred at 23° C. for 16 hours. Water (50 mL) was added to the mixture and the volatile removed under reduced pressure. The resulting slurry was extracted with toluene (3×25 mL) and the combined organic layers were dried over magnesium sulfate. The dried solution was filtered and added dropwise to a solution of diphenylmethane (25 mL) and tributylamine (14.2 mL, 59.4 mmol) at 190° C. The toluene was distilled off as added. After complete addition, the reaction temperature was raised to 210° C. for 2 hours. After cooling, the precipitated product was collected by filtration, washed with hexanes, and dried under vacuum to yield 6-methoxyisoquinolin-1(2H)-one (1.7 g, 9.7 mmol, 33% yield). MS m/z 176 (M++H).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
14.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

5.2 g of 6-Methoxy-isoquinoline 2-oxide (58) was heated in 120 mL of acetic anhydride at 100° C. for 3 h. The reaction mixture was evaporated and the residue was taken up in 2 M NaOH and heated at 100° C. for another hour. The mixture was allowed to cool down and the pH was adjusted by addition of 2N HCl to 6. The aqueous layer was extracted several times with methyl-tert.butyl ether, the combined organic layer was dried over sodium sulphate and evaporated. The crude material was purified by silica gel chromatography to yield 3.26 g of the desired product.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Schütz, S Schmidt, F Bracher - Tetrahedron, 2020 - Elsevier
We have worked out a very short approach to 1-oxoisoquinoline alkaloids starting from readily available 2-bromobenzamides utilizing a 2-ethoxyvinylboronate as a C 2 building block …
Number of citations: 7 www.sciencedirect.com
S Jothi Murugan, M Jeganmohan - The Journal of Organic …, 2023 - ACS Publications
An efficient and straightforward strategy for the synthesis of isoquinolones through [4 + 2]-annulation of N-chlorobenzamides with vinyl acetate in the presence of CoCp*(III) catalyst in a …
Number of citations: 5 pubs.acs.org
A Ghosh, GT Sapkal, AB Pawar - The Journal of Organic …, 2023 - ACS Publications
Herein, we report Ru(II)-catalyzed C–H/N–H bond functionalization of N-chlorobenzamides with 1,3-diynes via regioselective (4 + 2) annulation for the synthesis of isoquinolones under …
Number of citations: 3 pubs.acs.org
SH Kwak - 2020 - uh-ir.tdl.org
Chapter 1: 3, 5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C− H arylation with aryl iodides. The reaction shows good …
Number of citations: 2 uh-ir.tdl.org
O Daugulis, SR Gilbertson, C Cai, TY Chen, GD Cuny - 2020 - uh-ir.tdl.org
Chapter 1: 3,5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C−H arylation with aryl iodides. The reaction shows good …
Number of citations: 0 uh-ir.tdl.org
BL Coles-Taylor - 2020 - search.proquest.com
Transition metal catalyzed alkyne annulations have developed into incredibly powerful synthetic tools over there the past quarter century. These reactions provide rapid access to …
Number of citations: 2 search.proquest.com
LEA Ehnbom - 2008 - Citeseer
During the time range of this project, various compounds were synthesized. All of them will be used to synthesize the final compounds 2 and 3. Consequently, the compounds will build …
Number of citations: 0 citeseerx.ist.psu.edu

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